BENGHE Foundational & Exploratory

Check Availability & Pricing

Pharmacological Profile of Managlinat Dialanetil:
An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (Rac)-Managlinat dialanetil

Cat. No.: B15601996

For Researchers, Scientists, and Drug Development Professionals

Abstract

Managlinat dialanetil (also known as CS-917 or MB06322) is an investigational oral prodrug
developed for the treatment of type 2 diabetes mellitus. It is a potent and selective inhibitor of
fructose-1,6-bisphosphatase (FBPase), a key rate-limiting enzyme in the gluconeogenesis
pathway. By inhibiting hepatic glucose production, managlinat dialanetil offers a mechanism of
action that is independent of insulin secretion or sensitivity. This technical guide provides a
comprehensive overview of the pharmacological profile of managlinat dialanetil, including its
mechanism of action, in vitro and in vivo pharmacology, and available clinical data. The
information is presented to support further research and development in the field of metabolic
diseases.

Introduction

Type 2 diabetes is characterized by chronic hyperglycemia resulting from a combination of
insulin resistance and inadequate insulin secretion. The liver plays a crucial role in maintaining
glucose homeostasis, and in individuals with type 2 diabetes, excessive hepatic glucose
production (HGP) is a major contributor to the elevated blood glucose levels.[1][2][3][4]
Fructose-1,6-bisphosphatase (FBPase) is a critical enzyme in the gluconeogenic pathway,
catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate. Inhibition of
FBPase presents a promising therapeutic strategy to reduce HGP and thereby improve
glycemic control in patients with type 2 diabetes.
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Managlinat dialanetil is a prodrug that is rapidly converted in vivo to its active metabolite,
MBO05032.[2] This active form is a potent and selective inhibitor of FBPase.[2] This document
details the pharmacological properties of managlinat dialanetil and its active metabolite.

Mechanism of Action

Managlinat dialanetil exerts its therapeutic effect through the inhibition of FBPase by its active
metabolite, MB05032.

Prodrug Conversion

Managlinat dialanetil is a bisamidate prodrug designed for oral administration.[5] Following
absorption, it undergoes a two-step enzymatic conversion to the active molecule, MB05032.[2]
[5] The first step involves hydrolysis by esterases, followed by the action of a phosphoramidase
to yield the active phosphonic acid metabolite, MB05032.[2][5]
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Fig. 1: Prodrug conversion of Managlinat dialanetil.

FBPase Inhibition and Signaling Pathway

The active metabolite, MB05032, is a potent inhibitor of FBPase. By binding to the enzyme, it
blocks the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate, a key step in
gluconeogenesis. This leads to a reduction in the overall rate of hepatic glucose production.
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Fig. 2: Inhibition of Gluconeogenesis by MB05032.

In Vitro Pharmacology
Enzymatic Activity

The inhibitory activity of the active metabolite, MB05032, against FBPase has been
characterized in enzymatic assays.
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Compound Target IC50 Reference
MB05032 Human FBPase 16 nM [2][5]
MB05032 Human FBPase 44 nM [6]

Table 1: In Vitro Inhibitory Activity of MB05032

Experimental Protocol: FBPase Inhibition Assay

A typical protocol for determining the 1IC50 of an FBPase inhibitor is as follows:

Prepare reaction mixture:
- Buffer (e.g., HEPES)
- MgClI2
- Fructose-1,6-bisphosphate

Add varying concentrations
of MB05032

Initiate reaction by adding
purified human FBPase

( Incubate at 37°C )

v

Measure inorganic phosphate
production (e.g., colorimetric assay)

Calculate IC50 value from
dose-response curve

Click to download full resolution via product page

Fig. 3: Experimental Workflow for FBPase Inhibition Assay.

In Vivo Pharmacology

The efficacy of managlinat dialanetil has been evaluated in animal models of type 2 diabetes,
primarily the Zucker diabetic fatty (ZDF) rat.
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linical Effi

Animal Model Treatment Dose Key Findings Reference

Single oral dose

Zucker Diabetic ) - 70% inhibition of
of Managlinat Not specified )
Fatty (ZDF) Rats ) ; gluconeogenesis
dialanetil
Chronic oral

. . . . ~44% reduction
Zucker Diabetic administration of

Fatty (ZDF) Rats  Managlinat
dialanetil

Not specified in plasma [3]

glucose

Table 2: In Vivo Efficacy of Managlinat Dialanetil

Experimental Protocol: In Vivo Gluconeogenesis
Inhibition in ZDF Rats

The protocol to assess the in vivo inhibition of gluconeogenesis in an animal model is outlined
below:

Acclimatize Zucker diabetic Administer Managlinat dialanetil Infuse a stable isotope tracer Collect blood samples at Analyze plasma for isotopic Calculate the rate of
fatty (ZDF) rats or vehicle orally (e.g., [U-13C]lactate) timed intervals enrichment of glucose via LC-MS/MS gluconeogenesis
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Fig. 4: Workflow for In Vivo Gluconeogenesis Assessment.

Pharmacokinetics

Detailed pharmacokinetic data for managlinat dialanetil and its active metabolite MB05032 in
preclinical species and humans are not extensively published in publicly available literature.
General statements indicate that managlinat dialanetil is orally bioavailable.[7]

Clinical Trials

Managlinat dialanetil has undergone Phase Il clinical trials.[8]
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Clinical Efficacy and Safety

Publicly available results from the clinical trials are limited. Reports suggest that managlinat
dialanetil demonstrated a favorable safety profile and resulted in clinically meaningful
reductions in fasting glucose levels in patients with type 2 diabetes.[4] However, the
development of managlinat dialanetil was discontinued, partly due to a drug-drug interaction
with metformin that led to elevated lactate levels in a Phase | study.[9]

Conclusion

Managlinat dialanetil is a prodrug of a potent and selective FBPase inhibitor that effectively
reduces hepatic gluconeogenesis and lowers blood glucose levels in preclinical models of type
2 diabetes. While it showed promise in early clinical trials with a favorable safety profile and
efficacy in reducing fasting glucose, its development was halted. The pharmacological profile of
managlinat dialanetil and its mechanism of action provide a strong rationale for the continued
exploration of FBPase inhibition as a therapeutic strategy for type 2 diabetes. Future research
may focus on developing second-generation FBPase inhibitors with an improved safety and
drug-drug interaction profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4492754/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4492754/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8762752/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8762752/
https://www.medchemexpress.com/managlinat-dialanetil.html
https://pubmed.ncbi.nlm.nih.gov/17907062/
https://pubmed.ncbi.nlm.nih.gov/17907062/
https://books.rsc.org/books/edited-volume/1853/chapter/2274405/The-Discovery-and-Development-of-MB07803-a-Second
https://www.benchchem.com/product/b15601996#pharmacological-profile-of-managlinat-dialanetil
https://www.benchchem.com/product/b15601996#pharmacological-profile-of-managlinat-dialanetil
https://www.benchchem.com/product/b15601996#pharmacological-profile-of-managlinat-dialanetil
https://www.benchchem.com/product/b15601996#pharmacological-profile-of-managlinat-dialanetil
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15601996?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

